[(2-Methylpropyl)sulfanyl]acetyl chloride
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Overview
Description
[(2-Methylpropyl)sulfanyl]acetyl chloride is an organic compound with the molecular formula C6H11ClOS. It is a derivative of acetyl chloride, where the acetyl group is substituted with a (2-methylpropyl)sulfanyl group. This compound is used in various chemical reactions and has applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(2-Methylpropyl)sulfanyl]acetyl chloride can be synthesized through the reaction of [(2-methylpropyl)sulfanyl]acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[(2-Methylpropyl)sulfanyl]acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to form [(2-methylpropyl)sulfanyl]acetic acid and hydrochloric acid.
Friedel-Crafts Acylation: Can be used in Friedel-Crafts acylation reactions to introduce the [(2-methylpropyl)sulfanyl]acetyl group into aromatic compounds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the synthesis of this compound from the corresponding carboxylic acid.
Amines and Alcohols: Used in nucleophilic substitution reactions to form amides and esters.
AlCl3: Used as a catalyst in Friedel-Crafts acylation reactions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Aromatic Ketones: Formed from Friedel-Crafts acylation reactions.
Scientific Research Applications
[(2-Methylpropyl)sulfanyl]acetyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules to study their structure and function.
Material Science: Used in the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of [(2-Methylpropyl)sulfanyl]acetyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, through nucleophilic acyl substitution. The sulfur atom in the [(2-methylpropyl)sulfanyl] group can also participate in various chemical interactions, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
Acetyl Chloride: A simpler acyl chloride without the [(2-methylpropyl)sulfanyl] group.
[(2-Methylpropyl)sulfanyl]acetic Acid: The carboxylic acid precursor to [(2-Methylpropyl)sulfanyl]acetyl chloride.
[(2-Methylpropyl)sulfanyl]acetate: An ester derivative formed from the reaction with alcohols.
Uniqueness
This compound is unique due to the presence of the [(2-methylpropyl)sulfanyl] group, which imparts distinct chemical properties and reactivity compared to other acyl chlorides. This makes it a valuable reagent in organic synthesis and various research applications .
Properties
CAS No. |
105877-89-2 |
---|---|
Molecular Formula |
C6H11ClOS |
Molecular Weight |
166.67 g/mol |
IUPAC Name |
2-(2-methylpropylsulfanyl)acetyl chloride |
InChI |
InChI=1S/C6H11ClOS/c1-5(2)3-9-4-6(7)8/h5H,3-4H2,1-2H3 |
InChI Key |
IRBODLRQEIXNCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSCC(=O)Cl |
Origin of Product |
United States |
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